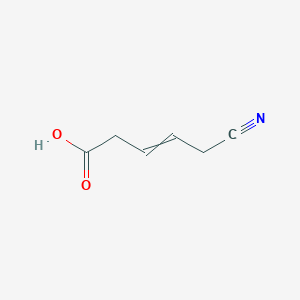
5-Cyanopent-3-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyanopent-3-enoic acid is an organic compound with the molecular formula C6H7NO2 It is characterized by the presence of a cyano group (-CN) attached to the third carbon of a pentenoic acid chain
Vorbereitungsmethoden
The synthesis of 5-Cyanopent-3-enoic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where malonic acid derivatives react with aldehydes in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by various bases like piperidine or pyridine .
Industrial production methods may involve more scalable processes, such as the direct treatment of amines with cyanoacetates. This method can be performed without solvents at elevated temperatures, making it efficient for large-scale synthesis .
Analyse Chemischer Reaktionen
5-Cyanopent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 5-aminopent-3-enoic acid.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Cyanopent-3-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyano groups.
Industry: It can be used in the production of polymers and other materials with specific chemical properties
Wirkmechanismus
The mechanism by which 5-Cyanopent-3-enoic acid exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The pathways involved depend on the specific application and the chemical environment .
Vergleich Mit ähnlichen Verbindungen
5-Cyanopent-3-enoic acid can be compared with other similar compounds, such as:
Pent-3-enoic acid: Lacks the cyano group, resulting in different reactivity and applications.
3-Cyanopropanoic acid: Shorter carbon chain, leading to different physical and chemical properties.
5-Aminopent-3-enoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .
Eigenschaften
CAS-Nummer |
821-27-2 |
|---|---|
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
5-cyanopent-3-enoic acid |
InChI |
InChI=1S/C6H7NO2/c7-5-3-1-2-4-6(8)9/h1-2H,3-4H2,(H,8,9) |
InChI-Schlüssel |
LTCGUGJGQJOVJN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=CCC(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


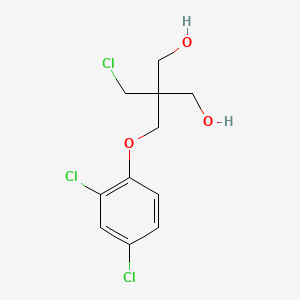

![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)

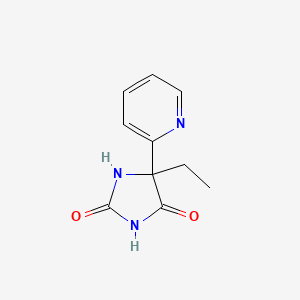
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)

![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)
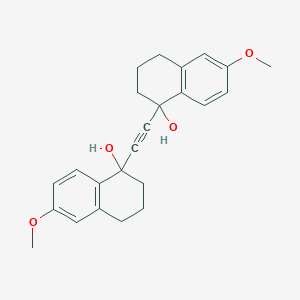
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)

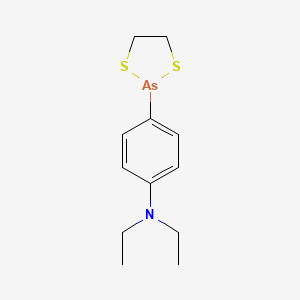
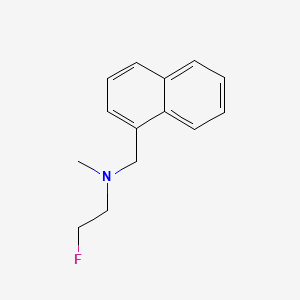
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
